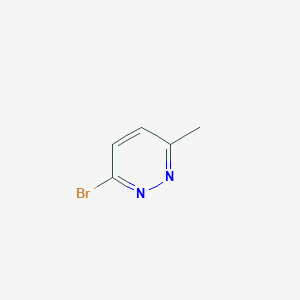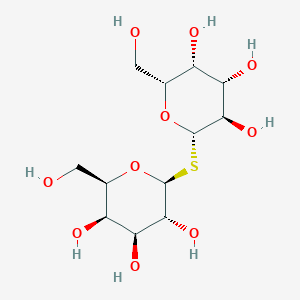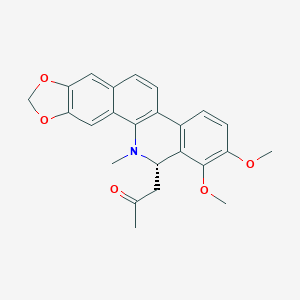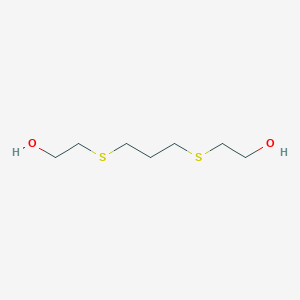
Boc-L-ホモセリンラクトン
概要
説明
Boc-L-Homoserine lactone (HSL) is a compound that comprises a homoserine lactone ring and a fatty acyl side . The levels of L-Homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .
Synthesis Analysis
A study has reported the synthesis of new chalcone-based homoserine lactones. The process was monitored by TLC with silica gel plates . Another study investigated the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase .
Molecular Structure Analysis
The molecular formula of Boc-L-Homoserine lactone is C9H15NO4 . Its average mass is 201.220 Da and its monoisotopic mass is 201.100113 Da . The systematic name of the compound is 2-Methyl-2-propanyl [(3S)-2-oxotetrahydro-3-furanyl]carbamate .
科学的研究の応用
群体感知阻害
Boc-L-ホモセリンラクトン: は、群体感知阻害における役割について研究されています。群体感知(QS)は、集団密度に相関する刺激と反応のシステムです。 研究者らは、緑膿菌に対するQS阻害活性を評価するために、新規なカルコン系ホモセリンラクトンを合成しました . これらの化合物は、この病原性細菌の毒性因子の制御に不可欠なLasR依存性QSシステムの調節に潜在的な可能性を示しています .
多機能性ポリマーの合成
ホモセリンラクトン官能基は、多機能性ポリマーの合成における重要な要素として機能します。 ある研究では、高性能繊維、水浄化用膜、バイオベース材料などの潜在的な用途を持つポリマーの調製にホモセリンラクトンを使用することが実証されました .
抗腫瘍薬合成の中間体
この化合物は、L-パラカンナバリンなどの抗腫瘍薬の合成における重要な中間体です。 また、S-アデニリルメチオニンの合成にも使用され、製薬用途におけるその重要な価値を示しています .
酵素的ポリマー合成
ホモセリンラクトン誘導体は、酵素的ポリマー合成に使用され、持続可能で「グリーン」な材料の開発に貢献しています。 これは、化学合成における環境に優しい再生可能資源への関心の高まりと一致しています .
有機合成におけるアミンの保護
(S)-(-)-α-(Boc-アミノ)-γ-ブチロラクトンは、有機合成におけるアミンの保護に使用されます。 BOC基は、反応中に安定性を提供し、穏やかな条件下で除去できる一般的な保護基であり、生物学的に活性な分子の合成に不可欠です .
製薬における合成の原料
この化合物は、さまざまな製薬、農薬、染料の合成における原料および中間体として役立ちます。 有機合成におけるその汎用性により、新規医薬品や化学物質の開発における貴重な化合物となっています .
作用機序
Target of Action
The primary targets of Boc-L-Homoserine lactone are Gram-negative bacteria . These bacteria use a class of signaling molecules known as L-homoserine lactone analogues to regulate the expression of their density-dependent genes .
Mode of Action
Boc-L-Homoserine lactone operates through a mechanism known as quorum sensing . This is a process by which bacteria communicate information within or between cells according to population density, to coordinate population behavior and regulate gene expression . Quorum-sensing bacteria can produce and release a signaling molecule called an autoinducer. Bacteria use these signaling molecules to spread from cell to cell to sense changes in their own populations and those of other bacteria in the environment .
Biochemical Pathways
When the concentration of signal molecules reaches a certain threshold, the expression of related genes is activated, and the related biological functions are regulated . This regulation affects various biochemical pathways, leading to changes in bacterial behavior. For instance, it can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria .
Pharmacokinetics
The levels of l-homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .
Result of Action
The result of Boc-L-Homoserine lactone’s action is that bacteria lose the ability to cause diseases . This is because the compound can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes . This makes Boc-L-Homoserine lactone a potential new direction for antibacterial drug development .
Action Environment
The action of Boc-L-Homoserine lactone is influenced by environmental factors. For instance, the concentration of signal molecules, which triggers the activation of related genes, depends on the population density of the bacteria . Therefore, the compound’s action, efficacy, and stability may vary depending on the bacterial population and other environmental conditions.
Safety and Hazards
Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of Boc-L-Homoserine lactone research could involve further investigation into its role in quorum sensing systems of bacteria . Additionally, the development of novel potent quorum sensing inhibitors (QSIs), which strongly inhibit the production of virulence factors in pathogenic bacteria, could be a promising area of research .
生化学分析
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules, regulating the expression of density-dependent genes . The nature of these interactions is based on the production, release, and detection of these small signaling molecules .
Cellular Effects
Boc-L-Homoserine lactone influences various types of cells and cellular processes. It plays an important role in bacterial biofilm formation, adhesion, motility, and virulence . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Boc-L-Homoserine lactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates virulence in certain pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-Homoserine lactone change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-L-Homoserine lactone vary with different dosages in animal models
Metabolic Pathways
Boc-L-Homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
Boc-L-Homoserine lactone is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins . It also affects its localization or accumulation .
特性
IUPAC Name |
tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350874 | |
| Record name | Boc-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40856-59-5 | |
| Record name | Boc-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Arthrobacter WYG001 strain in relation to Boc-L-Homoserine Lactone?
A1: The research [] identifies a specific strain of bacteria, Arthrobacter WYG001, that exhibits a unique characteristic: addiction to nicotine. This addiction is directly related to the strain's ability to produce Boc-L-Homoserine Lactone. The researchers discovered that both wet cells and specifically treated dry cells of Arthrobacter WYG001, which were previously exposed to nicotine, can act as a catalyst in the production of Boc-L-Homoserine Lactone. This suggests a potential biotechnological application of this specific bacterial strain in the efficient and environmentally friendly synthesis of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




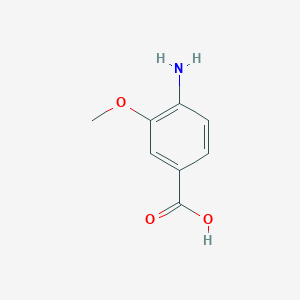
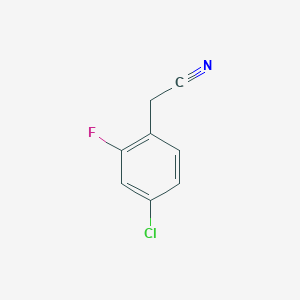
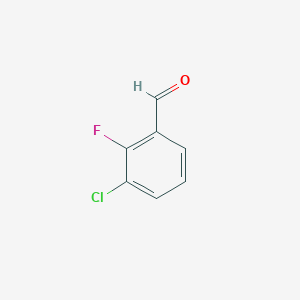
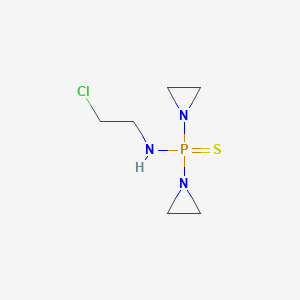
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)


